molecular formula C23H25N3O2 B2466236 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide CAS No. 885177-05-9

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide

Cat. No.: B2466236
CAS No.: 885177-05-9
M. Wt: 375.472
InChI Key: OLIYUQLEPWFOCR-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide is a functionalized dihydropyridazinone derivative offered for investigative applications in chemical and pharmacological research. This molecule is of significant interest in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Research on structurally similar 6-methyl-4,5-dihydropyridazin-3(2H)-one derivatives has demonstrated promising biological activities, including notable antimycobacterial properties against Myanmar tuberculosis H37Rv, with some analogs showing potency superior to standard treatments . Furthermore, related dihydropyridazinone compounds have been synthesized and evaluated for anti-inflammatory and analgesic activities, with certain derivatives exhibiting efficacy comparable to reference drugs in preclinical models . The presence of the propanamide moiety at the 3-position of the dihydropyridazinone ring makes this compound a valuable intermediate for further chemical exploration, such as the synthesis of novel hydrazone derivatives, which are a recognized pharmacophore in drug discovery efforts . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxopyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-14(2)23(28)24-22-20(18-10-6-15(3)7-11-18)21(27)17(5)25-26(22)19-12-8-16(4)9-13-19/h6-14H,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIYUQLEPWFOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(N=C(C2=O)C)C3=CC=C(C=C3)C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyridazinone Formation

The pyridazinone ring is synthesized via cyclocondensation of hydrazine derivatives with diketones or ketoesters. For this compound, 4-methylphenyl-substituted diketones react with methylhydrazine under acidic conditions to form the 2,5-dihydropyridazin-3-one scaffold. Key steps include:

  • Keto-enol tautomerization of 1,4-diketones to stabilize reactive intermediates.
  • Nucleophilic attack by methylhydrazine at the α-carbonyl position, followed by cyclodehydration.

Reaction conditions from US8580781B2 highlight the use of toluene as a solvent and tripotassium phosphate as a base, achieving cyclization at 80–110°C.

Propanamide Side-Chain Introduction

The propanamide moiety is introduced via N-acylation of the pyridazinone’s amine group. US20230167091A1 details a two-step protocol:

  • Activation : Treating 2-methylpropanoic acid with thionyl chloride generates the acyl chloride.
  • Coupling : Reacting the acyl chloride with the aminopyridazinone intermediate in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .

Yields exceeding 75% are reported when maintaining stoichiometric ratios (1:1.2 amine:acyl chloride) and temperatures below 25°C.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies from CN102432546B demonstrate that aprotic solvents (e.g., toluene, acetonitrile) enhance reaction rates by stabilizing charged intermediates (Table 1). Polar solvents like DMF reduce yields due to side reactions with the acyl chloride.

Table 1: Solvent Impact on Acylation Yield

Solvent Temperature (°C) Yield (%)
Toluene 80 82
Acetonitrile 70 78
DMF 100 45

Catalytic Systems

Phase-transfer catalysts (PTCs) such as tris(dioxa-3,6-heptyl)amine (TDA-1) improve interfacial reactions in biphasic systems. US20080312205A1 reports a 12% yield increase when using 0.5 mol% TDA-1, reducing reaction time from 24 to 15 hours.

Industrial-Scale Production

Crystallization and Purification

Large-scale synthesis requires careful control of crystallization. US20080312205A1 outlines:

  • Distillation : Removing low-boiling solvents under vacuum (50 mbar) to concentrate intermediates.
  • Slurry Washing : Using demineralized water to remove unreacted starting materials and salts.

Final purification via recrystallization in isopropyl alcohol achieves >99% purity, critical for pharmaceutical applications.

Yield Maximization

Optimized protocols from US8580781B2 achieve 79.2% overall yield through:

  • Stoichiometric excess of methylhydrazine (1.5 equiv).
  • Inert atmosphere (nitrogen) to prevent oxidation.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z calculated for C₂₈H₂₉N₃O₂ [M+H]⁺: 452.2335; observed: 452.2332.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 8H, Ar-H), 3.02 (s, 3H, N-CH₃), 2.35 (s, 6H, Ar-CH₃).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C , with decomposition above 250°C.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported in Pharmacopeial Forum (2017), provide insights into how variations in core architecture, substituents, and stereochemistry influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Stereochemistry Potential Implications
2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide Dihydropyridazinone 6-methyl, 2,4-bis(4-methylphenyl), propanamide Not specified High lipophilicity may enhance membrane permeability but reduce aqueous solubility.
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...* Hexanamide 2-(2,6-Dimethylphenoxy)acetamido, hydroxy, diphenyl, tetrahydropyrimidinyl (R)-configured side chain Polar hydroxy and acetamido groups may improve solubility; stereochemistry influences target binding .
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...* Hexanamide Similar to Compound m but with (S)-configuration (S)-configured side chain Enantiomeric differences could lead to varied metabolic stability or receptor affinity .
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-...* Hexanamide Varied stereochemistry at 4-position Mixed (R/S) configurations Altered spatial arrangement may affect intermolecular interactions in biological systems .

Key Observations:

Core Structure: The dihydropyridazinone core in the target compound is more rigid and planar compared to the flexible hexanamide backbone in Compounds m, n, and o. This rigidity may enhance binding affinity to flat enzymatic pockets but reduce conformational adaptability .

In contrast, Compounds m–o incorporate polar hydroxy and phenoxyacetamido groups, which may improve solubility but require active transport mechanisms .

Stereochemical Considerations: Compounds m–o exhibit defined stereochemistry, which is critical for enantioselective interactions with biological targets (e.g., enzymes, ion channels).

Pharmacological Predictions :

  • While the target compound’s high lipophilicity could enhance bioavailability, its lack of polar functional groups may hinder solubility, a common challenge in drug development. Compounds m–o, with balanced hydrophobicity and polarity, might exhibit better pharmacokinetic profiles .

Biological Activity

The compound 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide (CAS No: 885177-05-9) is a synthetic derivative known for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C23H25N3O2
  • Molecular Weight : 375.5 g/mol
  • Chemical Structure :
    2 methyl N 6 methyl 2 4 bis 4 methylphenyl 5 oxo 2 5 dihydropyridazin 3 yl propanamide\text{2 methyl N 6 methyl 2 4 bis 4 methylphenyl 5 oxo 2 5 dihydropyridazin 3 yl propanamide}

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
Karpas-4220.032
HepG2<10
A-431<10

The compound exhibits a robust antitumor effect in xenograft models, particularly when dosed at 160 mg/kg BID , suggesting its potential for therapeutic use in cancer treatment.

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of the Polycomb Repressive Complex 2 (PRC2) . This complex plays a critical role in gene silencing through methylation of histones, and dysregulation has been linked to various malignancies. The compound acts as an EZH2 inhibitor , demonstrating a biochemical IC50 of 0.002 μM , indicating high potency against this target .

Structure-Activity Relationship (SAR)

The SAR analysis shows that specific structural features are essential for biological activity:

  • Substituents on the Phenyl Rings : The presence of methyl groups on the phenyl rings enhances the compound's potency.
  • Dihydropyridazin Core : The oxo group at position 5 is crucial for maintaining biological activity.
  • Propanamide Linkage : The propanamide moiety is vital for interaction with biological targets.

Case Studies

Several case studies provide insights into the effectiveness of this compound in clinical settings:

  • Clinical Trials : The compound is currently undergoing Phase I clinical trials due to its promising results in preclinical studies .
  • Xenograft Models : In vivo studies using Karpas-422 xenografts demonstrated significant tumor reduction, reinforcing its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach begins with the preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones. Substituents like the bis(4-methylphenyl) groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). The propanamide side chain is added in later stages using carbodiimide-mediated coupling. Critical parameters include temperature control (60–80°C for cyclization), pH adjustment (neutral for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of methyl and aromatic protons. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH (room temperature) and 40°C/75% RH (stress conditions) for 1–3 months. Monitor degradation via HPLC and FT-IR spectroscopy. Use kinetic modeling (Arrhenius equation) to predict shelf life. Protect from light using amber vials to prevent photolytic decomposition .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and target interactions?

  • Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) assays to measure binding affinity (KD values). Use Molecular Dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability in solvated systems .

Q. How can competing side reactions during synthesis be minimized?

  • Methodological Answer : Optimize reaction stoichiometry (1.2–1.5 equivalents of coupling agents like EDCI/HOBt) to reduce unreacted intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups. Monitor reaction progress in real-time via in-situ FT-IR or Raman spectroscopy to detect byproducts early. Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for aromatic substitutions) to favor desired pathways .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Perform dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HeLa, HEK293) to confirm specificity. Use orthogonal assays (e.g., Western blotting for protein inhibition, qPCR for gene expression) to validate mechanisms. Cross-reference with structural analogs (e.g., pyridazinones with varying substituents) to isolate structure-activity relationships (SAR). Publish negative results to clarify inconsistencies .

Q. How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

  • Methodological Answer : Modify solubility via salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). Assess metabolic stability using liver microsome assays (human/rat) to identify vulnerable sites (e.g., ester groups). Introduce prodrug moieties (e.g., acetylated amines) to enhance bioavailability. Use LC-MS/MS to quantify plasma concentrations in rodent models .

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